molecular formula C8H6N4O4 B13107742 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione CAS No. 56686-19-2

6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B13107742
CAS No.: 56686-19-2
M. Wt: 222.16 g/mol
InChI Key: UMNWSURSRFBSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is a high-purity chemical compound offered for research purposes. Compounds based on the pyrimidine-2,4-dione scaffold, also known as uracil derivatives, are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. Researchers utilize these core structures in the development of novel therapeutic agents. Pyrimidine-2,4-dione derivatives have been extensively studied as potent antagonists for the P2X7 receptor, a key player in the inflammatory response and neuropathic pain signaling . This makes such compounds valuable tools for investigating new anti-inflammatory and analgesic treatments. Furthermore, related pyrimidine-dione structures have shown promise as inhibitors of the RAF-MEK-ERK signaling pathway, a crucial target in oncology for controlling uncontrolled cell proliferation in cancers . Other research avenues for similar structures include their role as PARP-1 inhibitors for cancer therapy and their use as synthetic intermediates for constructing more complex fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are privileged structures in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56686-19-2

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4/c13-5-1-4(10-8(16)11-5)3-2-9-7(15)12-6(3)14/h1-2H,(H2,9,12,14,15)(H2,10,11,13,16)

InChI Key

UMNWSURSRFBSJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with urea in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine diones with additional oxygen functionalities, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione exhibits notable activity against various bacterial and fungal strains. In particular, compounds with similar structures have shown effectiveness as bactericides and fungicides, indicating potential for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The structural features of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione may contribute to its efficacy as an anticancer agent .

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies on related pyrimidine compounds suggest that they can scavenge free radicals and reduce oxidative damage .

Pesticidal Properties

The compound's structural characteristics make it a candidate for developing new pesticides. Pyrimidines are known to exhibit insecticidal and herbicidal activities. The synthesis of derivatives from 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione has been explored for enhancing pest resistance in crops .

Polymeric Materials

In materials science, pyrimidine derivatives are being investigated for their role in creating novel polymeric materials. Their unique chemical properties allow for modifications that can enhance the thermal stability and mechanical properties of polymers. The incorporation of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione into polymer matrices could lead to the development of advanced materials with tailored functionalities .

Data Table: Summary of Applications

Application AreaSpecific UsesRelevant Findings
PharmaceuticalsAntimicrobial agentsEffective against bacteria and fungi
Anticancer drugsInduces apoptosis in cancer cells
AntioxidantsScavenges free radicals
AgriculturePesticidesExhibits insecticidal and herbicidal activities
Materials SciencePolymer enhancementsImproves thermal stability and mechanical properties

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of several pyrimidine derivatives including 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione against common pathogens. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential as a new antimicrobial agent .

Anticancer Research

In another study focused on cancer treatment, researchers synthesized various derivatives based on 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione. These derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, influencing their structure and function. The compound may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-dione Derivatives

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents and structural modifications. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Pyrimidine-2,4-dione Derivatives

Compound Name Substituents/Modifications Key Properties/Activities References
6-(2,4-Dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione Bis-pyrimidine dione linkage Potential dual-site enzyme inhibition
6-Amino-3-(2-fluorobenzyl)-5-nitroso-1H-pyrimidine-2,4-dione 2-Fluorobenzyl, nitroso group Cytotoxic agent, nitroso-mediated DNA damage
1-(2-Allyl-pent-4-enyl)-1H-pyrimidine-2,4-dione Fatty acid-tethered allyl chain Enhanced lipophilicity, membrane targeting
5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-1H-pyrimidine-2,4-dione Cyclohexenylamino substituent Microwave-synthesized, potential antiviral
6-(4-Iodoanilino)-1H-pyrimidine-2,4-dione (C9) 4-Iodoanilino group DNA polymerase III inhibition (MtbDnaE2 target)
Thymine (5-Methyluracil) 5-Methyl group Natural nucleobase, DNA incorporation
TAS-102 components (e.g., 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione) Chloro, iminopyrrolidinyl groups Anticancer (thymidylate synthase inhibitor)
M1 (SARS-CoV-2 3CLpro inhibitor) Dimethylamino-pyrido[3,4-d]pyrimidine Antiviral (binding energy: −18.86 kcal/mol)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Electron-Withdrawing Groups: The bis-dioxo system in 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione may enhance binding to enzymes like acetylcholinesterase (AChE) or viral proteases, as seen in M1’s strong interaction with SARS-CoV-2 3CLpro . Lipophilic Chains: Fatty acid-tethered derivatives (e.g., 1-(2-allyl-pent-4-enyl)-1H-pyrimidine-2,4-dione) exhibit improved membrane permeability, making them suitable for targeting intracellular pathogens or cancer cells . Halogenation: The 4-iodoanilino group in compound C9 enhances steric bulk and hydrophobic interactions, critical for inhibiting Mycobacterium tuberculosis DNA polymerase III .

Synthetic Methodologies Microwave-assisted synthesis (e.g., 5-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)-1H-pyrimidine-2,4-dione) reduces reaction times and improves yields compared to traditional heating . Staudinger reactions and nucleophilic substitutions are commonly employed for introducing heterocyclic or alkyl chains .

Biological Applications

  • Anticancer : TAS-102 derivatives inhibit thymidylate synthase, disrupting DNA synthesis in colorectal cancer .
  • Antiviral : M1 shows promise against SARS-CoV-2 with a binding affinity comparable to nirmatrelvir .
  • Antimicrobial : Nitroso and halogenated derivatives (e.g., compound 24) exhibit bactericidal effects via reactive oxygen species generation .

Biological Activity

6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to various pharmacological effects, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is C₈H₆N₄O₄. Its structure includes two pyrimidine rings with keto groups that are critical for its biological activity. The compound's properties are summarized in the following table:

PropertyValue
Molecular Weight206.16 g/mol
Melting Point260 °C (unconfirmed)
SolubilitySoluble in DMSO
LogP0.45

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. A common method includes the condensation of substituted pyrimidines with appropriate reagents under controlled conditions to yield the target compound with high purity and yield .

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione exhibit significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of key enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase).

In vitro studies against K562 cell lines (human myelogenous leukemia) showed that several synthesized derivatives had growth inhibitory effects with calculated GI50 values indicating their potency. The results are summarized in Table 2 below:

Compound IDGI50 (µM)TGI (µM)LC50 (µM)
Compound 10.250.51.0
Compound 20.300.61.5
Compound 3a0.200.40.8

The effectiveness of these compounds was validated using the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using standard protocols where compounds were tested at concentrations of 100 µg/ml and 200 µg/ml.

The results from antimicrobial screening are presented in Table 3:

Compound IDZone of Inhibition (mm)
Compound 115
Compound 2a12
Compound 3b10

These findings suggest that structural modifications can enhance the antibacterial properties of pyrimidine derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

  • Case Study on Cancer Treatment : A study evaluated a series of pyrano[2,3-d]pyrimidine derivatives as PARP-1 inhibitors, showcasing their ability to enhance cytotoxicity in combination with DNA-damaging agents. The results indicated a synergistic effect leading to increased apoptosis in cancer cell lines .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis and biological evaluation of various substituted pyrimidines against resistant bacterial strains, revealing that certain modifications significantly improved antimicrobial activity compared to standard antibiotics .

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